molecular formula C5H11NO B3056550 1-Methylpyrrolidin-2-ol CAS No. 7225-08-3

1-Methylpyrrolidin-2-ol

Cat. No.: B3056550
CAS No.: 7225-08-3
M. Wt: 101.15 g/mol
InChI Key: DADJPWXPXLOPEB-UHFFFAOYSA-N
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Description

1-Methylpyrrolidin-2-ol is an organic compound with the molecular formula C₅H₁₁NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

1-Methylpyrrolidin-2-ol can be synthesized through several methods. One common synthetic route involves the ring closure reaction of appropriate precursors, followed by reduction. For instance, a compound containing a suitable leaving group can undergo nucleophilic substitution with a nitrogen-containing nucleophile to form the pyrrolidine ring. Subsequent reduction of the intermediate can yield this compound .

Industrial production methods often involve the use of readily available starting materials and efficient catalytic processes to ensure high yields and purity. For example, the reaction of gamma-butyrolactone with methylamine under controlled conditions can produce this compound .

Chemical Reactions Analysis

1-Methylpyrrolidin-2-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylpyrrolidin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methylpyrrolidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-Methylpyrrolidin-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical properties, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-methylpyrrolidin-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6-4-2-3-5(6)7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADJPWXPXLOPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00276102
Record name 1-Methylpyrrolidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7225-08-3, 7225-03-8
Record name 1-Methyl-2-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7225-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpyrrolidin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007225083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylpyrrolidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00276102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylpyrrolidin-2-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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